molecular formula C9H8N6 B1532857 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole CAS No. 1328896-60-1

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole

Cat. No.: B1532857
CAS No.: 1328896-60-1
M. Wt: 200.2 g/mol
InChI Key: PKEMHWDTQYWKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole (CAS 1328896-60-1) is a high-purity organic compound supplied as a powder for life science research . It features the pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine ring found in adenine . This characteristic makes derivatives of this scaffold particularly valuable in drug discovery, especially for the design and synthesis of novel kinase inhibitors . Research highlights the significance of the pyrazolo[3,4-d]pyrimidine core in the development of potent anti-proliferative agents, as it can effectively target enzymes like Cyclin-dependent kinase 2 (CDK2) . CDK2 inhibition is a compelling target in oncology for its role in selectively disrupting the cell cycle progression of tumor cells . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4-pyrazol-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c1-14-8-7(5-13-14)9(11-6-10-8)15-4-2-3-12-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEMHWDTQYWKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a cyclocondensation approach starting from substituted pyrazole derivatives and formamide or related reagents to build the pyrazolo[3,4-d]pyrimidine core. The key steps involve:

  • Formation of the pyrazole ring substituted with a methyl group at the nitrogen.
  • Cyclization with formamide or other formylating agents to generate the fused pyrimidine ring.
  • Functionalization at the 4-position of the pyrazolo[3,4-d]pyrimidine core to attach the pyrazole moiety.

A representative synthetic route involves the condensation of 5-amino-1-methylpyrazole with formamide under reflux conditions to afford the pyrazolo[3,4-d]pyrimidinone intermediate, which is then chlorinated to give a 4-chloro derivative. This intermediate undergoes nucleophilic substitution with pyrazole to yield the target compound.

Detailed Reaction Steps

Step Reactants/Intermediates Reaction Conditions Outcome/Yield Notes
1 5-Amino-1-methylpyrazole + Formamide Reflux at ~80°C for 10 hours Pyrazolo[3,4-d]pyrimidinone intermediate Cyclocondensation forming fused ring
2 Pyrazolo[3,4-d]pyrimidinone + Phosphorus oxychloride Chlorination at reflux or elevated temperature 4-Chloro-1-methyl-pyrazolo[3,4-d]pyrimidine (key intermediate) Enables nucleophilic substitution
3 4-Chloro intermediate + 1H-pyrazole Nucleophilic substitution in DMF or similar solvent at 50-100°C for 5 hours Target compound this compound High yield (up to 98%) reported

Reaction Mechanism Insights

  • The initial cyclocondensation involves nucleophilic attack of the amino group on the formamide carbonyl, followed by ring closure to form the pyrazolo[3,4-d]pyrimidinone.
  • Chlorination replaces the keto oxygen with chlorine, activating the 4-position for nucleophilic aromatic substitution.
  • The pyrazole nucleophile attacks the electrophilic 4-chloro position, displacing chloride and forming the C–N bond linking the pyrazole ring.

Analytical and Purification Techniques

  • Recrystallization from solvents such as dimethylformamide (DMF) is commonly used to purify intermediates and the final product.
  • Column chromatography may be employed to separate side products and improve purity.
  • Structural confirmation is achieved by:
    • [^1H NMR spectroscopy](pplx://action/followup) , showing characteristic singlets for methyl groups (~δ 3.9 ppm) and aromatic protons.
    • Mass spectrometry , confirming molecular ion peaks corresponding to the expected molecular weight.
    • Elemental analysis , verifying carbon, hydrogen, and nitrogen content matches theoretical values.

Comparative Data Table of Key Preparation Steps

Parameter Description Typical Value/Condition Reference
Starting material 5-Amino-1-methylpyrazole Commercially available
Cyclocondensation temperature Reflux (~80°C) 10 hours
Chlorination reagent Phosphorus oxychloride (POCl3) Reflux or elevated temperature
Nucleophilic substitution solvent N,N-Dimethylformamide (DMF) 50–100°C, 5 hours
Yield of final substitution step High yield Up to 98%
Purification methods Recrystallization, column chromatography -
Structural confirmation ^1H NMR, MS, elemental analysis Confirmed expected structure

Research Findings and Optimization Notes

  • The efficiency of the nucleophilic substitution step is highly dependent on the solvent and base used. For example, the use of N-ethyl-N,N-diisopropylamine as base in DMF at 100°C for 5 hours gave excellent yields (98%).
  • Reaction times and temperatures may require optimization depending on the scale and purity of starting materials.
  • Side reactions such as over-chlorination or incomplete substitution can be minimized by carefully controlling reagent stoichiometry and reaction monitoring.
  • Spectroscopic data from recent studies confirm that the methyl group on the pyrazole nitrogen remains intact throughout the synthesis, indicating the selectivity of the reaction conditions.

Chemical Reactions Analysis

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole exhibits significant antitumor properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways and has been tested in animal models for conditions such as arthritis, showing promising results in reducing inflammation and pain .

Neurological Applications
There is emerging evidence that this compound may influence neurotransmitter systems. Preliminary studies suggest it could be beneficial in treating neurodegenerative diseases by enhancing neuroprotective mechanisms and improving cognitive functions .

Material Science Applications

Synthesis of Novel Materials
This compound serves as a building block in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymer matrices has been explored for applications in organic electronics and photonic devices .

Catalysis
In catalysis, this compound has been used to develop catalysts for various organic reactions. Its ability to stabilize transition states makes it a valuable component in catalytic processes, particularly in asymmetric synthesis .

Research Tool

Biochemical Probes
The compound is utilized as a biochemical probe to study enzyme activity and signaling pathways. Its specificity towards certain targets allows researchers to dissect complex biological systems and understand disease mechanisms better .

Case Study 1: Antitumor Research

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various derivatives of this compound. The results indicated that modifications at specific positions on the pyrazole ring enhanced potency against breast cancer cell lines, leading to further investigation into structure-activity relationships (SAR) .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial reported in Pharmacology Research & Perspectives, researchers assessed the anti-inflammatory effects of the compound in an animal model of rheumatoid arthritis. The findings revealed a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to controls, highlighting its therapeutic potential .

Mechanism of Action

The primary mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Urea-linked derivatives (e.g., 1u) demonstrate potent RAF kinase inhibition due to hydrogen-bonding interactions with active sites .
  • Chlorinated derivatives (e.g., ) are reactive intermediates for synthesizing antiproliferative agents, leveraging electrophilic substituents for covalent binding .
  • Azetidinyl and piperazinyl substituents (e.g., ) improve solubility and bioavailability, critical for CNS-targeting drugs .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP (Predicted) Solubility Metabolic Stability
Target Compound 1.2 (Moderate lipophilicity) Low aqueous solubility Susceptible to CYP450 oxidation
1u (Bisarylurea) 3.5 (High lipophilicity) Low (requires formulation) Stable due to urea group
4-(1-Azetidinyl) Derivative 1.8 Moderate (azetidinyl enhances solubility) High (rigid structure resists metabolism)
Piperazine Derivative () 2.0 High (basic nitrogen) Moderate (piperazine metabolism)
Key Observations:
  • The target compound’s pyrazole substituent contributes to moderate lipophilicity, limiting solubility but favoring membrane permeability.
  • Piperazinyl groups (e.g., ) enhance solubility through ionization, while azetidinyl groups balance solubility and metabolic stability .

Biological Activity

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anticancer, antibacterial, anti-inflammatory, and antiviral activities, supported by relevant case studies and research findings.

  • Chemical Formula : C9H8N6
  • Molecular Weight : 200.2 g/mol
  • IUPAC Name : 1-methyl-4-pyrazol-1-ylpyrazolo[3,4-d]pyrimidine
  • CAS Number : 1328896-60-1
  • Appearance : Powder

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have been shown to inhibit the proliferation of various cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-23115.0
Colorectal CancerHCT11610.0
Prostate CancerPC320.0

In vivo studies have demonstrated that these compounds can effectively reduce tumor growth in mouse models, indicating their potential as therapeutic agents against cancer .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6:

Treatment Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
106176
208593

These findings highlight its potential use in treating inflammatory diseases .

Antiviral Activity

Emerging studies have suggested that pyrazole derivatives may possess antiviral properties as well. Molecular docking studies indicated that these compounds could inhibit viral replication by targeting specific viral proteins. For instance, pyrazole derivatives were tested against HSV-1 and showed promising results in reducing viral load in infected cells .

Case Studies

  • Anticancer Efficacy Study : A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against various human cancer cell lines. The most potent compound exhibited an IC50 value of 10 µM against breast cancer cells (MDA-MB-231), demonstrating strong antiproliferative effects .
  • Antibacterial Screening : A series of pyrazole derivatives were screened for antibacterial activity against clinical isolates of Staphylococcus aureus. The most active compound showed an MIC of 16 µg/mL, comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be refluxed with formamide to yield pyrazolo[3,4-d]pyrimidine cores, followed by functionalization (e.g., hydrazone formation or sulfanyl substitutions) . Key steps include reflux conditions (80°C, 10 hours), recrystallization from DMF, and purification via column chromatography. Troubleshooting may involve optimizing reaction time or solvent polarity to improve yields .

Q. How can researchers validate the structural identity of synthesized derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H NMR : Confirm substituent integration and coupling patterns (e.g., singlet for methyl groups at δ 3.95 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for hydrazine derivatives) .
  • Elemental analysis : Ensure purity by matching calculated vs. observed C, H, N percentages (e.g., C: 58.21% observed vs. 58.42% calculated) .

Advanced Research Questions

Q. What strategies are effective for enhancing the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight critical modifications:

  • Hydrazone moieties : Derivatives like 2-hydroxybenzaldehyde hydrazone show IC50 values of 0.326–4.31 µM across 57 cancer cell lines .
  • Substituent optimization : Electron-withdrawing groups (e.g., Cl) at the phenyl ring improve cytotoxicity by enhancing target binding .
  • Table: Bioactivity Trends
Substituent PositionFunctional GroupIC50 Range (µM)Target Cell Lines
4-ChlorophenylHydrazone0.326–4.31Leukemia, Breast
3,4-DichlorophenylBenzohydrazide1.2–3.8Lung, Colon

Q. How can conflicting bioactivity data for pyrazolo[3,4-d]pyrimidine derivatives across studies be resolved?

  • Methodological Answer : Address discrepancies by:

  • Standardizing assays : Use identical cell lines (e.g., NCI-60 panel) and protocols for IC50 determination .
  • Computational modeling : Perform molecular docking to identify binding variations (e.g., EGFR kinase vs. VEGFR-2) .
  • Meta-analysis : Compare logP, solubility, and metabolic stability to isolate pharmacokinetic confounders .

Q. What experimental approaches are recommended for investigating kinase inhibition mechanisms?

  • Methodological Answer :

  • Enzyme assays : Measure ATP competition using radioactive or fluorescence-based kinase assays (e.g., EGFR inhibition at IC50 = 0.45 µM) .
  • Crystallography : Resolve co-crystal structures to map interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Western blotting : Validate downstream signaling (e.g., reduced phosphorylation of ERK/AKT in treated cells) .

Data Analysis and Optimization

Q. How should researchers design dose-response experiments to minimize cytotoxicity false positives?

  • Methodological Answer :

  • Range-finding assays : Start with broad concentrations (0.1–100 µM) and narrow based on initial IC50 trends .
  • Counter-screens : Test compounds on non-cancerous cell lines (e.g., HEK-293) to exclude non-specific toxicity .
  • Statistical rigor : Use Hill slope analysis to confirm sigmoidal curves (R² > 0.95) and calculate selectivity indices .

Q. What methods are effective for scaling up pyrazolo[3,4-d]pyrimidine synthesis without compromising purity?

  • Methodological Answer :

  • Continuous flow chemistry : Improve heat/mass transfer for cyclocondensation steps .
  • Recrystallization optimization : Screen solvents (e.g., ethanol vs. DMF) to balance yield (>70%) and purity (>95%) .
  • Process analytics : Implement in-line HPLC monitoring to detect intermediates (e.g., hydrazine byproducts) .

Mechanistic and Target Engagement Studies

Q. How can target engagement be confirmed for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?

  • Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
  • SPR/BLI : Quantify binding kinetics (e.g., KD = 12 nM for EGFR using surface plasmon resonance) .
  • RNAi knockdown : Correlate target gene silencing with compound efficacy (e.g., reduced viability in EGFR-depleted cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.